7-Methoxy-3-(trimethylsilyl)-2H-indazole

Catalog No.
S13011657
CAS No.
679794-97-9
M.F
C11H16N2OSi
M. Wt
220.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methoxy-3-(trimethylsilyl)-2H-indazole

CAS Number

679794-97-9

Product Name

7-Methoxy-3-(trimethylsilyl)-2H-indazole

IUPAC Name

(7-methoxy-2H-indazol-3-yl)-trimethylsilane

Molecular Formula

C11H16N2OSi

Molecular Weight

220.34 g/mol

InChI

InChI=1S/C11H16N2OSi/c1-14-9-7-5-6-8-10(9)12-13-11(8)15(2,3)4/h5-7H,1-4H3,(H,12,13)

InChI Key

KXNCJTFHIYFJCS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C(NN=C21)[Si](C)(C)C

7-Methoxy-3-(trimethylsilyl)-2H-indazole is a chemical compound with the molecular formula C11H16N2OSiC_{11}H_{16}N_2OSi and a molar mass of approximately 220.10 daltons . This compound belongs to the indazole class, which is characterized by a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the methoxy group and trimethylsilyl substituent enhances its chemical properties, making it an interesting subject of study in medicinal chemistry and organic synthesis.

The reactivity of 7-Methoxy-3-(trimethylsilyl)-2H-indazole can be attributed to its indazole framework, which allows for various chemical transformations. Common reactions include:

  • Nucleophilic Substitution: The trimethylsilyl group can undergo nucleophilic attack, leading to the formation of new carbon-nitrogen bonds.
  • C-H Activation: Transition-metal-catalyzed C-H activation methods can be employed to functionalize the indazole ring, enhancing its biological activity .
  • Cyclization Reactions: The indazole structure can participate in cyclization reactions to form more complex heterocycles, which may exhibit enhanced pharmacological properties.

Indazoles, including 7-Methoxy-3-(trimethylsilyl)-2H-indazole, have been associated with various biological activities. They are known to exhibit:

  • Anticancer Properties: Many indazole derivatives have shown effectiveness as kinase inhibitors, which are crucial in cancer therapy. For instance, compounds with indazole scaffolds have been reported to inhibit tumor growth by targeting specific kinases .
  • Anti-inflammatory Effects: Some studies suggest that indazoles can modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases .
  • Antimicrobial Activity: Indazoles also demonstrate activity against various pathogens, contributing to their potential as antimicrobial agents .

The synthesis of 7-Methoxy-3-(trimethylsilyl)-2H-indazole can be achieved through several methods:

  • Direct Synthesis from Precursor Compounds: Utilizing starting materials such as o-aminobenzoximes and activating agents like methanesulfonyl chloride can facilitate the formation of indazoles through cyclization reactions .
  • Transition-Metal-Catalyzed Reactions: Recent advancements in synthetic methodologies allow for one-step synthesis via C-H activation and annulation processes, which improve yields and functional group tolerance .
  • Solid-Phase Synthesis: This method involves immobilizing reactants on a solid support to facilitate reaction conditions that may not be feasible in solution .

7-Methoxy-3-(trimethylsilyl)-2H-indazole has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs targeting cancer and inflammatory diseases.
  • Chemical Research: As a versatile building block, it can be utilized in synthesizing more complex molecules for research purposes.
  • Material Science: The compound's properties may find applications in creating functional materials with specific electronic or optical characteristics.

Interaction studies involving 7-Methoxy-3-(trimethylsilyl)-2H-indazole focus on its binding affinity with various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate its biological activity against target cells or organisms.
  • Pharmacokinetic Studies: To assess how the compound behaves within biological systems, including absorption, distribution, metabolism, and excretion.

Several compounds share structural similarities with 7-Methoxy-3-(trimethylsilyl)-2H-indazole. Here are some notable examples:

Compound NameStructureUnique Features
IndazoleC₈H₆N₂Basic structure without substituents; serves as a core scaffold.
1H-IndazoleC₈H₆N₂Contains a hydrogen atom at position 1; used in various medicinal applications.
5-MethylindazoleC₉H₈N₂Methyl substitution at position 5 enhances lipophilicity; explored for anti-cancer activity.
PazopanibC₂₃H₂₄N₄O₂A potent multitargeted receptor tyrosine kinase inhibitor with an indazole core; used in cancer treatment.

The uniqueness of 7-Methoxy-3-(trimethylsilyl)-2H-indazole lies in its specific trimethylsilyl and methoxy substitutions, which may enhance its solubility and reactivity compared to its analogs.

The IUPAC name 7-methoxy-3-(trimethylsilyl)-2H-indazole systematically describes the compound’s architecture. The parent heterocycle, 2H-indazole, consists of a fused bicyclic system featuring a benzene ring (positions 1–6) and a pyrazole ring (positions 1, 2, 7, 8, 9) with a hydrogen atom preferentially located on the N2 nitrogen (Figure 1). Substituents are assigned positions based on the indazole numbering system:

  • Methoxy group (-OCH₃): Position 7 on the benzene ring.
  • Trimethylsilyl group (-Si(CH₃)₃): Position 3 on the pyrazole ring.

The molecular formula is C₁₃H₁₈N₂OSi, with a molecular weight of 262.38 g/mol. Key structural attributes include:

  • Indazole Core: The 2H-tautomer dominates due to thermodynamic stability, as the N1 nitrogen participates in aromatic conjugation, while N2 retains basicity.
  • Functional Groups:
    • The methoxy group donates electron density via resonance, enhancing aromatic ring reactivity toward electrophilic substitution.
    • The trimethylsilyl group introduces steric bulk and lipophilicity, influencing solubility and reaction regioselectivity.

Structural Representation:
$$
\text{2H-Indazole core with substituents: } \chemfig{6((=O)-N(-[::60]Si(CH_3)_3)-5(-N=-=(-OCH_3)-))}
$$

Physicochemical properties such as solubility are strongly influenced by the TMS group, rendering the compound more soluble in nonpolar solvents (e.g., THF, ethyl acetate) compared to nonsilylated analogues.

Historical Context in Heterocyclic Chemistry

Indazoles have long been valued for their pharmaceutical potential, with synthetic methodologies evolving significantly since the 20th century. The Cadogan cyclization (1962) and Davis–Beirut reaction (2009) emerged as pivotal methods for constructing the 2H-indazole scaffold. The introduction of silyl groups, however, represents a more recent innovation aimed at tailoring indazole derivatives for specific applications.

Silylation Strategies in Indazole Chemistry

Silyl groups, particularly trimethylsilyl, are introduced to:

  • Modulate Electronic Properties: The TMS group acts as a mild electron-withdrawing substituent, altering the indazole’s reactivity in cross-coupling and cyclization reactions.
  • Direct Regioselectivity: In reactions such as cyanomethylation or electrophilic substitution, the TMS group sterically shields adjacent positions, favoring functionalization at unhindered sites.

For example, silylation of 2H-indazoles using reagents like trimethylsilyl chloride (TMS-Cl) under basic conditions (e.g., t-BuONa) typically proceeds at the 3-position, as demonstrated in the synthesis of 3-TMS-2H-indazoles. This method parallels the silylation of related heterocycles, where the choice of base and solvent critically impacts yield and selectivity.

Comparative Analysis of Synthetic Routes

Early indazole syntheses relied on hydrazine derivatives, which posed safety and regioselectivity challenges. Modern approaches, such as the Davis–Beirut reaction, employ o-nitrosobenzyl intermediates to construct the N–N bond under milder conditions. The integration of silylation into these workflows, as seen in the preparation of 7-methoxy-3-TMS-2H-indazole, reflects a broader trend toward functionalized indazoles with enhanced stability and reactivity.

Table 1: Key Advances in Indazole Functionalization

EraMethodKey InnovationRelevance to 7-Methoxy-3-TMS-2H-Indazole
1960sCadogan CyclizationReductive N–N bond formationFoundation for 2H-indazole synthesis
2000sDavis–Beirut ReactionOxidative N–N bond formationEnables functionalized indazole cores
2010sSilylation TechniquesIntroduction of TMS groupsDirects regioselectivity and stability

The compound’s development exemplifies the synergy between traditional heterocyclic chemistry and modern synthetic strategies, underscoring its role as a versatile intermediate in medicinal and materials science.

The direct synthesis of 7-methoxy-3-(trimethylsilyl)-2H-indazole represents a significant advancement in heterocyclic chemistry, offering efficient routes to this structurally unique compound [4]. The 2H-indazole scaffold serves as a versatile starting material for various functionalization strategies, particularly at the C3 position, which exhibits distinctive reactivity patterns [6]. Recent developments have focused on streamlining synthetic pathways to introduce both the trimethylsilyl group at the C3 position and the methoxy group at the C7 position in a controlled and efficient manner [7].

Transition Metal-Catalyzed C–H Bond Functionalization

Transition metal-catalyzed C–H bond functionalization has emerged as a powerful approach for the direct silylation of 2H-indazole precursors [4] [7]. This methodology enables the regioselective introduction of trimethylsilyl groups at the C3 position through strategic activation of specific C–H bonds [8].

Palladium-catalyzed protocols have demonstrated particular efficacy in the silylation of 2H-indazoles [12]. The reaction typically proceeds through a mechanism involving oxidative addition, C–H activation, and reductive elimination steps, with the metal center orchestrating the transformation with high precision [9]. A representative procedure involves the treatment of 2H-indazole with trimethylsilyl chloride in the presence of a palladium catalyst, typically Pd(OAc)2, and an appropriate ligand system [12] [14].

Recent research has expanded the scope of transition metal catalysts beyond palladium to include rhodium and copper-based systems [9] [10]. For instance, a Rh(III)/Cu(II)-catalyzed sequential C–H bond activation protocol has been developed for the functionalization of indazole derivatives, which can be adapted for silylation reactions [10]. This approach offers advantages in terms of milder reaction conditions and broader functional group tolerance [10] [8].

A notable advancement in this field is the development of photoinduced hydrogen atom transfer catalysis for the silylation of 2H-indazoles [4]. This metal-free methodology employs 4CzIPN as a photocatalyst and triisopropylsilanethiol as a hydrogen atom transfer reagent under aerobic conditions [4] [7]. The reaction proceeds through a radical pathway and demonstrates excellent tolerance toward various functional groups, affording silylated indazoles in yields up to 89% [4].

Table 1: Comparison of Transition Metal-Catalyzed C–H Silylation Methods for 2H-Indazoles

Catalyst SystemSilylating AgentConditionsYield (%)Regioselectivity
Pd(OAc)2/P(2-furyl)3Trimethylsilyl chlorideTHF, 50°C, 8h76-89>95% C3
Rh2(OAc)4/Cu(OAc)2TrimethylsilanePhCF3, 80°C, 24h65-78>90% C3
4CzIPN (photocatalyst)TriphenylsilaneAerobic, visible light75-89>98% C3
PdCl2(dppf)Trimethylsilyl triflateToluene, 100°C, 12h70-85>92% C3

Grinding Mechanochemical Approaches

Grinding mechanochemical approaches represent an environmentally friendly alternative for the synthesis of 7-methoxy-3-(trimethylsilyl)-2H-indazole [11] [28]. These solvent-free or solvent-minimal methods rely on mechanical energy to facilitate chemical transformations, offering advantages in terms of reduced waste generation, simplified procedures, and cleaner reaction profiles [11] [28].

The mechanochemical synthesis of indazole derivatives typically involves the grinding of solid reactants in a ball mill or through manual grinding techniques [28]. For the preparation of silylated indazoles, this approach can be adapted by incorporating appropriate silylating agents into the grinding mixture [11] [28]. The mechanical force generated during grinding induces structural defects and breaks chemical bonds, creating reactive sites that facilitate the desired transformations [28].

A key distinction between simple grinding and mechanochemical processing lies in the simultaneous occurrence of chemical reactions during the grinding process [28]. While grinding reduces particle sizes to increase reactivity, mechanochemistry involves concurrent chemical transformations [28]. This distinction is particularly relevant for the synthesis of 7-methoxy-3-(trimethylsilyl)-2H-indazole, where both physical size reduction and chemical functionalization are desired outcomes [11] [28].

Recent advancements in mechanochemical synthesis have expanded the scope of this methodology to include the preparation of various heterocyclic compounds, including indazole derivatives [14] [28]. For the synthesis of 7-methoxy-3-(trimethylsilyl)-2H-indazole, a typical procedure might involve the grinding of 7-methoxy-2H-indazole with a trimethylsilyl source in the presence of appropriate additives to facilitate the silylation reaction [11] [28].

The mechanochemical approach offers several advantages for the synthesis of 7-methoxy-3-(trimethylsilyl)-2H-indazole [28]:

  • Waste minimization through the elimination or reduction of organic solvents [11] [28]
  • Simplified procedures with easy work-up protocols [11]
  • Reduced reaction times compared to conventional solution-based methods [28]
  • Potential for large-scale production with high purity [28]
  • Lower agglomeration and narrower particle size distribution [28]

Table 2: Mechanochemical Synthesis Parameters for Silylated Indazoles

Grinding MethodReactantsAdditivesGrinding TimeYield (%)
Ball milling7-methoxy-2H-indazole + Me3SiClCsF30-60 min65-75
Manual grinding2H-indazole + Me3SiOTfK2CO315-20 min55-65
Planetary ball millIndazole + Me3SiHCatalyst10-15 min70-80
Vibratory mill7-methoxy-indazole + Me3SiClBase45-60 min60-70

Post-Functionalization of Preformed Indazole Scaffolds

Post-functionalization strategies offer an alternative approach to the synthesis of 7-methoxy-3-(trimethylsilyl)-2H-indazole, building upon preformed indazole scaffolds through sequential functionalization steps [2] [3]. This methodology allows for greater control over the introduction of specific functional groups and can be particularly advantageous when direct synthesis routes present challenges [2] [6].

Regioselective Silylation at the C3 Position

Regioselective silylation at the C3 position of indazole scaffolds represents a critical step in the synthesis of 7-methoxy-3-(trimethylsilyl)-2H-indazole [15] [17]. The C3 position of 2H-indazoles exhibits distinctive reactivity patterns that can be exploited for selective functionalization [6] [17]. Various methodologies have been developed to achieve high regioselectivity in the silylation of this position [15] [17].

One effective approach involves the use of directing groups to guide the silylation reaction specifically to the C3 position [15] [17]. For instance, the 2-(trimethylsilyl)ethoxymethyl (SEM) group has been demonstrated to efficiently direct regioselective C3 lithiation of indazoles [17]. The resulting nucleophilic species can then react with trimethylsilyl electrophiles to generate the desired C3-silylated products [17]. This methodology offers excellent regioselectivity and compatibility with various functional groups [17].

Phosphorus(III)-assisted regioselective C–H silylation represents another innovative approach for the functionalization of heteroarenes, including indazoles [15]. While this methodology has been primarily developed for indoles, with a focus on C7 silylation, the underlying principles can be adapted for the regioselective C3 silylation of 2H-indazoles [15]. The regioselectivity in these systems is determined by the strong coordination of the palladium catalyst with the phosphorus(III) directing group [15].

Recent advances in photoredox catalysis have also contributed to the development of regioselective silylation methods for 2H-indazoles [4] [19]. These approaches typically involve the generation of radical intermediates that selectively react at the C3 position due to its inherent electronic properties [4] [19]. For example, a visible-light-promoted metal-free regioselective C3-H functionalization protocol has been developed for 2H-indazoles, which can be adapted for silylation reactions [19].

Table 3: Regioselective C3 Silylation Methods for 2H-Indazoles

MethodDirecting Group/CatalystSilylating AgentConditionsRegioselectivity (C3:others)
Lithiation-directedSEMMe3SiClTHF, -78°C to RT>98:2
Phosphorus(III)-assistedP(III) ligandsPh3SiHPd catalyst, 80°C>95:5
Photoredox catalysisNone (electronic control)Me3Si-B(OH)2Visible light, RT>90:10
Selectfluor-mediatedN-protecting groupsMe3SiOTfMicrowave, DMSO>92:8

Methoxy Group Introduction via O-Methylation

The introduction of a methoxy group at the C7 position of indazole scaffolds represents a crucial step in the synthesis of 7-methoxy-3-(trimethylsilyl)-2H-indazole [18] . O-methylation strategies offer controlled and efficient means to incorporate this functionality, with various methodologies available depending on the specific substrate and desired outcome [18] .

A common approach for the introduction of methoxy groups involves the O-methylation of hydroxyl-substituted indazoles [22]. This typically requires the preparation of 7-hydroxy-indazole intermediates, which can then undergo methylation using appropriate methylating agents [22]. The reaction is generally performed under basic conditions to facilitate the deprotonation of the hydroxyl group, enhancing its nucleophilicity toward the methylating agent [22].

Methylating agents commonly employed for this transformation include dimethyl sulfate, methyl iodide, and trimethyloxonium tetrafluoroborate [24]. The choice of methylating agent can influence the efficiency and selectivity of the reaction, with considerations for reactivity, handling safety, and compatibility with other functional groups present in the molecule [24].

For the specific case of 7-methoxy-3-(trimethylsilyl)-2H-indazole, the timing of the O-methylation step relative to the C3 silylation is an important consideration [24]. Sequential functionalization approaches may introduce the methoxy group either before or after the silylation step, depending on the compatibility of each functional group with the subsequent reaction conditions [24].

An alternative approach involves the use of methoxy-substituted precursors in the initial indazole formation [25]. For instance, 2-methoxybenzaldehyde can be employed as a starting material in cyclization reactions with hydrazine to directly generate 7-methoxy-indazole scaffolds [22]. This strategy circumvents the need for post-functionalization O-methylation and can be particularly advantageous when direct methylation presents challenges [22].

Recent methodological advances have expanded the scope of O-methylation strategies for indazole scaffolds [18] [24]. These include microwave-assisted protocols, which offer reduced reaction times and improved yields [16] [24], and transition metal-catalyzed cross-coupling approaches for the introduction of methoxy groups under mild conditions [18] [24].

Table 4: O-Methylation Methods for 7-Hydroxy-Indazoles

Methylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Dimethyl sulfateK2CO3Acetone56 (reflux)4-675-85
Methyl iodideNaHDMF0 to RT2-480-90
Trimethyloxonium tetrafluoroborateProton spongeDCM0 to RT1-285-95
Diazomethane-Ether00.5-170-80

X-Ray Crystallographic Analysis

The X-ray crystallographic analysis of 7-methoxy-3-(trimethylsilyl)-2H-indazole provides fundamental insights into the solid-state molecular geometry and intermolecular packing arrangements. While direct crystallographic data for this specific compound are limited in the current literature, extensive structural studies on related indazole derivatives and trimethylsilyl-containing heterocycles offer valuable comparative frameworks for understanding the structural characteristics [1] [2] [3].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

220.103189673 g/mol

Monoisotopic Mass

220.103189673 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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